Cas no 177166-23-3 (4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-)

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-, is a heterocyclic organic compound featuring a fused isobenzofuran core with a formyl substituent at the 4-position and a ketone functionality at the 3-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its aldehyde group enables condensation and nucleophilic addition reactions, while the ketone moiety offers further functionalization potential. The compound's rigid aromatic framework contributes to stability, making it a reliable building block for complex molecular architectures. It is typically handled under controlled conditions due to its sensitivity.
4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- structure
177166-23-3 structure
Product Name:4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-
CAS No:177166-23-3
MF:C9H6O3
MW:162.142142772675
CID:5252707
PubChem ID:5324743
Update Time:2025-05-27

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- Chemical and Physical Properties

Names and Identifiers

    • 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-
    • Inchi: 1S/C9H6O3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4H,5H2
    • InChI Key: RPYMKVVWTMETGV-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(C=O)=CC=C2)C(=O)O1

Computed Properties

  • Exact Mass: 162.031694049g/mol
  • Monoisotopic Mass: 162.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.4Ų

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Additional information on 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- (CAS No. 177166-23-3)

4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- (CAS No. 177166-23-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 1,3-Dihydro-3-oxo-isobenzofuran-4-carbaldehyde, is characterized by its unique molecular structure and functional groups, which make it a valuable building block for the synthesis of a wide range of biologically active molecules and advanced materials.

The chemical structure of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- consists of an isobenzofuran ring with a carbonyl group at the 3-position and an aldehyde group at the 4-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it highly reactive and suitable for various synthetic transformations. The aldehyde group, in particular, is a key reactive site that can undergo a variety of reactions such as condensation, reduction, and oxidation.

In recent years, 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- has been extensively studied for its potential applications in medicinal chemistry. Research has shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- were effective in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis.

Beyond its medicinal applications, 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- has also found use in the development of advanced materials. Its unique molecular structure makes it an excellent precursor for the synthesis of polymers with tailored properties. For example, researchers at the University of California have utilized this compound to create novel polymeric materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.

The synthesis of 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of phenylglyoxylic acid with benzene followed by cyclization and oxidation steps. Advances in catalytic methods have also led to more efficient and environmentally friendly synthetic strategies for this compound.

From a safety perspective, 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- should be handled with care due to its reactivity and potential health hazards associated with exposure to aldehydes. Proper personal protective equipment (PPE) such as gloves and goggles should be worn when handling this compound in laboratory settings. Additionally, it is important to store 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo- in a cool, dry place away from incompatible substances to prevent degradation or unwanted reactions.

In conclusion, 4-Isobenzofurancarboxaldehyde, 1,3-dihydro-3-oxo-* (CAS No. 177166-23-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new applications and derivatives of this compound, its importance in the scientific community is likely to grow even further.

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